ABT-107 - 855291-54-2

ABT-107

Catalog Number: EVT-1584360
CAS Number: 855291-54-2
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-3-((6-(1H-Indol-5-yl)pyridazin-3-yl)oxy)quinuclidine, more commonly known as ABT-107, is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , , , , , , , , , , , ]. This classification places ABT-107 within the realm of cholinergic pharmacology, specifically targeting a subtype of receptors involved in neuronal signaling. Scientific research utilizes ABT-107 as a pharmacological tool to investigate the role of α7 nAChRs in various physiological processes and explore its therapeutic potential in neurological and inflammatory disorders.

Acetylcholine

Relevance: Acetylcholine is the endogenous ligand for α7 nicotinic acetylcholine receptors (α7 nAChRs), the target of ABT-107. ABT-107, a selective α7 nAChR agonist, demonstrates similar effects as acetylcholine at these receptors but with higher selectivity and potency [].

Nicotine

Relevance: Nicotine is a non-selective nAChR agonist that shares the ability to activate α7 nAChRs with ABT-107, although ABT-107 exhibits higher selectivity for this receptor subtype []. Unlike nicotine, ABT-107 does not produce behavioral sensitization in rats or exhibit psychomotor stimulant activity in mice, making it potentially more suitable for therapeutic applications [].

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539)

Relevance: A-585539 was used as a radioligand in binding assays to demonstrate ABT-107's high affinity for α7 nAChRs (Ki = 0.2–0.6 nM) in rat and human cortex [].

[3H]Methyllycaconitine (MLA)

Relevance: MLA was used to confirm the selectivity of ABT-107 for α7 nAChRs. ABT-107 displayed high affinity binding to α7 nAChRs (Ki = 7 nM) as determined using [3H]MLA []. Additionally, MLA effectively blocked the sensory gating improvements observed with ABT-107 in DBA/2 mice, further supporting that ABT-107's effects are mediated through α7 nAChRs [].

4-[5-(4-Chlorophenyl)-2-methyl-3-propionyl-pyrrol-1-yl]-benzenesulfonamide (A-867744)

Relevance: A-867744 was used in conjunction with ABT-107 in several studies. When co-applied, A-867744 potentiated the effects of ABT-107, leading to enhanced α7 nAChR-mediated responses in various assays, including calcium signaling and ERK phosphorylation []. This potentiation suggests that combining α7 nAChR agonists with PAMs like A-867744 could be a viable strategy for increasing the therapeutic efficacy of α7 nAChR agonists like ABT-107.

N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide hydrochloride (PNU-120596)

Relevance: Similar to A-867744, PNU-120596 potentiated the effects of ABT-107, enhancing α7 nAChR-mediated calcium signals in IMR-32 cells and rat cortical cultures []. This finding further supports the potential of combining α7 nAChR agonists with PAMs for therapeutic benefit.

ABT-894 [(3-(5,6-Dichloro-pyridin-3-yl)-1(S),5(S)-3,6-diazabicyclo[3.2.0]heptane]

Relevance: While ABT-894 targets a different nAChR subtype than ABT-107, both compounds have shown efficacy in reducing L-Dopa-induced dyskinesias (LIDs) in Parkinsonian monkeys [, ]. Interestingly, combining ABT-894 and ABT-107 did not result in additive antidyskinetic effects, suggesting that both compounds may reduce LIDs through a common downstream mechanism [].

Varenicline

Relevance: Varenicline, similar to ABT-107, acts on nAChRs but with a different pharmacological profile. While Varenicline acts as a partial agonist at α4β2* nAChRs, ABT-107 is a full agonist selective for α7 nAChRs []. The comparison of these two compounds is relevant in the context of their potential as smoking cessation aids, particularly their effects on anxiety during nicotine withdrawal.

2-Methyl-3-[2(S)-pyrrolidinylmethoxy]pyridine (ABT-089)

Relevance: ABT-089, while targeting the same nAChR subtype as varenicline, offers a different pharmacological approach compared to ABT-107. The comparison between ABT-089 and ABT-107 is particularly relevant in understanding their respective effects on anxiety during nicotine withdrawal and their potential as smoking cessation therapies [].

Donepezil

Relevance: Donepezil works through a different mechanism than ABT-107 but aims to improve cognitive function in Alzheimer's disease. Studies have shown that combining ABT-107 with donepezil can improve short-term recognition memory in rats, suggesting a potential for synergistic therapeutic benefits [].

Source

ABT-107 was developed by AbbVie Inc., a biopharmaceutical company based in North Chicago, Illinois. It is synthesized as part of a broader research initiative focusing on nicotinic acetylcholine receptor modulation, particularly targeting conditions such as Parkinson's disease and schizophrenia.

Classification

ABT-107 is classified as a neuropharmacological agent, specifically acting as an agonist at the alpha-7 nicotinic acetylcholine receptor. This receptor subtype is implicated in various physiological processes, including cognition, mood regulation, and neuroprotection.

Synthesis Analysis

Methods

The synthesis of ABT-107 involves several key steps that focus on constructing the core structure of the compound while ensuring high selectivity for the alpha-7 nicotinic acetylcholine receptor. The synthetic pathway typically starts with the preparation of an intermediate compound, which undergoes various reactions to introduce functional groups necessary for receptor binding.

Technical Details

  1. Starting Materials: The synthesis begins with readily available chemical precursors that can be modified through standard organic reactions.
  2. Reactions: Key reactions include:
    • Alkylation: To introduce alkyl groups that enhance receptor affinity.
    • Cyclization: To form the indole structure critical for biological activity.
    • Functionalization: Adding methoxy or other substituents to optimize pharmacological properties.
Molecular Structure Analysis

Structure

The molecular formula of ABT-107 is C15H19N3OC_{15}H_{19}N_{3}O. Its structure features a pyridazine ring connected to an indole moiety, which is essential for its interaction with the alpha-7 nicotinic acetylcholine receptor.

Data

  • Molecular Weight: Approximately 257.34 g/mol
  • 3D Structure: The spatial arrangement allows for effective binding to the target receptor, facilitating its agonistic action.
Chemical Reactions Analysis

Reactions

ABT-107 undergoes specific chemical reactions that highlight its stability and reactivity under physiological conditions. Notably:

  1. Binding Affinity: The compound exhibits high affinity for the alpha-7 nicotinic acetylcholine receptor, leading to significant biological activity.
  2. Metabolism: In vivo studies indicate that ABT-107 is metabolized primarily in the liver, with metabolic pathways involving oxidation and conjugation.

Technical Details

The pharmacokinetics of ABT-107 have been characterized through various studies, demonstrating its absorption, distribution, metabolism, and excretion profiles. These studies are crucial for understanding its therapeutic window and potential side effects.

Mechanism of Action

Process

ABT-107 acts as an agonist at the alpha-7 nicotinic acetylcholine receptor, which plays a pivotal role in neurotransmission. Upon binding:

  1. Receptor Activation: The activation leads to an influx of calcium ions into neurons, which enhances synaptic plasticity and cognitive functions.
  2. Neuroprotective Effects: By modulating neurotransmitter release, ABT-107 helps protect against excitotoxicity associated with neurodegenerative diseases.

Data

Preclinical studies have shown that administration of ABT-107 results in decreased levodopa-induced dyskinesias in animal models of Parkinson's disease without exacerbating Parkinsonian symptoms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: ABT-107 is typically presented as a white to off-white solid.
  • Solubility: It exhibits good solubility in organic solvents but limited solubility in water.

Chemical Properties

  1. Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. pKa Value: The pKa value indicates its ionization state at physiological pH, influencing its bioavailability.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability over time.

Applications

ABT-107 has several scientific uses:

  1. Neuropharmacology Research: It serves as a tool compound for studying the role of alpha-7 nicotinic acetylcholine receptors in cognition and neuroprotection.
  2. Therapeutic Development: Ongoing research focuses on its potential applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease.
  3. Animal Studies: Preclinical trials have demonstrated its efficacy in reducing motor complications related to dopaminergic therapy in Parkinson's disease models .
Pharmacological Characterization of ABT-107 as a Selective α7 nAChR Agonist

Structural Specificity and Receptor Binding Dynamics of ABT-107

ABT-107 (chemical name: 5-(6-[(3R)-1-azabicyclo[2.2.2]oct-3-yloxy]pyridazin-3-yl)-1H-indole; molecular weight: 320.39 g/mol; CAS No.: 855291-54-2) is characterized by a rigid indole-pyridazine core linked to a chiral (3R)-1-azabicyclo[2.2.2]octane moiety [1] [2]. This structure confers exceptional specificity for the α7 nicotinic acetylcholine receptor (α7 nAChR), with binding affinity (Kᵢ) values of 0.2–0.6 nM in rat and human cortical tissues using radioligands [³H]A-585539 or [³H]methyllycaconitine (MLA) [2] [6]. The compound exhibits >100-fold selectivity over non-α7 nAChR subtypes (e.g., α3β4, α4β2, α4β4) and negligible activity at serotonin (5-HT₃) receptors or muscarinic receptors [2] [9]. Functionally, ABT-107 acts as a high-efficacy agonist (79% efficacy relative to acetylcholine) at human α7 nAChRs, inducing rapid receptor desensitization—a hallmark of α7 activation [2] [9].

Table 1: Binding and Functional Selectivity Profile of ABT-107

Receptor/ChannelAffinity/ActivityExperimental System
α7 nAChRKᵢ = 0.2–0.6 nM; EC₅₀ = 50–90 nMHuman/rat cortex; Xenopus oocytes
α4β2 nAChRNegligible Ca²⁺ responseHEK-293 cells
α3β4 nAChRNo detectable currentsXenopus oocytes
5-HT₃A receptorNo functional activityXenopus oocytes
Muscarinic receptorsNo significant bindingRadioligand displacement assays

The azabicyclic moiety is critical for binding to the orthosteric site of α7 nAChRs, while the indole group enhances CNS penetration (brain/plasma ratio ≈ 1 in rodents) [1] [5]. ABT-107’s high calcium permeability (P_Ca/P_Na >10) enables activation of downstream signaling cascades, including ERK1/2 and CREB phosphorylation, without requiring positive allosteric modulators (PAMs) for efficacy [2] [5] [9].

Comparative Efficacy Profiles: ABT-107 vs. Non-Selective Nicotinic Agonists

Unlike non-selective nicotinic agonists (e.g., nicotine), ABT-107’s α7 specificity avoids confounding activation of β2-containing nAChRs, which are associated with cardiovascular side effects and addiction potential [6] [9]. In rat hippocampal slices, ABT-107 evoked MLA-sensitive currents but did not activate β2-mediated GABAergic currents, whereas nicotine non-specifically enhances both [2] [8].

In neuroprotection assays:

  • Glutamate Toxicity: ABT-107 (1 μM) reduced neuronal death in rat cortical cultures by >50%, comparable to nicotine but without off-target toxicity [2].
  • Nigrostriatal Protection: In 6-hydroxydopamine (6-OHDA)-lesioned rats, ABT-107 (0.25 mg/kg/day) restored striatal dopamine transporter (DAT) density by 40% and normalized dopamine release—effects equivalent to nicotine at 1 mg/kg/day [7]. This suggests 4-fold greater potency for α7-specific agonism in Parkinsonian models.

Compared to partial α7 agonists like DMXB (GTS-21) or tropisetron, ABT-107 demonstrates superior efficacy in cognitive and sensory gating models:

  • In DBA/2 mice (genetic sensory gating deficit), ABT-107 (0.1 μmol/kg) reduced auditory T/C ratios by 60%, while DMXB required 2–5-fold higher doses for similar effects [3] [8].
  • ABT-107’s full agonism (vs. GTS-21’s 20% efficacy) enhanced ERK/CREB phosphorylation in PC-12 cells at lower concentrations (EC₅₀: 0.01 μM) [5] [6].

Table 2: Neuroprotective Efficacy of ABT-107 vs. Reference Agonists

Agonistα7 EfficacyMinimum Effective Dose (Parkinsonian Rats)Sensory Gating Improvement (DBA/2 Mice)
ABT-10779% (Full)0.25 mg/kg/day0.1 μmol/kg
NicotineNon-selective1 mg/kg/day6.2 μmol/kg
DMXB (GTS-21)20% (Partial)2 mg/kg/day0.5–1 μmol/kg
PNU-28298760% (Partial)Not testedInconsistent effects

Dose-Response Relationships in Preclinical Behavioral Models

ABT-107 exhibits nonlinear dose-response curves across cognitive and motor domains, with optimal efficacy in narrow dose ranges:

  • Sensory Gating: In DBA/2 mice, 0.1 μmol/kg (plasma: 1.1 ng/ml) maximally reduced T/C ratios by 60% (p < 0.01), while 0.01 μmol/kg was ineffective, and 1.0 μmol/kg (13.5 ng/ml) showed reduced efficacy due to receptor desensitization [3] [8].
  • Cognitive Enhancement: Object recognition memory improved in rats at 0.1 mg/kg (i.p.) but not 1.0 mg/kg, correlating with hippocampal pCREB upregulation [5].
  • Tau Phosphorylation: Cortical pS9-GSK3β increased dose-dependently (0.01–1.0 mg/kg i.p. in mice), reducing pathological tau in Alzheimer’s transgenic models [1] [5].

Table 3: Dose-Dependent Effects of ABT-107 in Preclinical Behavioral Models

Behavioral DomainModelEffective DosesIneffective DosesKey Biomarkers
Sensory GatingDBA/2 mice (auditory)0.1 μmol/kg0.01; 1.0 μmol/kgP20-N40 wave inhibition
Object RecognitionRats (novel object)0.1 mg/kg i.p.1.0 mg/kg i.p.Hippocampal pCREB ↑
Motor Protection6-OHDA Parkinsonian rats0.25 mg/kg/day s.c.Not testedStriatal DAT ↑; dopamine release ↑
Tau Pathology ReductionAPP-tau transgenic mice1 mg/kg i.p.0.01 mg/kg i.p.pS9-GSK3β ↑; p-tau ↓

Repeated dosing (0.1 μmol/kg b.i.d. for 7 days) sustained sensory gating improvements in DBA/2 mice without tolerance, indicating stable receptor engagement [8]. Electrophysiological studies confirmed that prior α7 desensitization (via nicotine) did not diminish ABT-107’s effects, supporting its use in chronic neurological disorders [8] [9].

Concluding Remarks

ABT-107 exemplifies targeted α7 nAChR pharmacotherapy, with structural elements enabling unmatched receptor specificity and CNS bioavailability. Its dose-dependent efficacy in sensory gating, cognitive enhancement, and neuroprotection—superior to non-selective or partial agonists—positions it as a compelling candidate for Alzheimer’s, Parkinson’s, and schizophrenia therapeutics. Future studies should explore synergies with α7 PAMs to broaden effective dose windows.

Properties

CAS Number

855291-54-2

Product Name

ABT-107

IUPAC Name

5-[6-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]pyridazin-3-yl]-1H-indole

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c1-2-16-15(5-8-20-16)11-14(1)17-3-4-19(22-21-17)24-18-12-23-9-6-13(18)7-10-23/h1-5,8,11,13,18,20H,6-7,9-10,12H2/t18-/m0/s1

InChI Key

LUKNJAQKVPBDSC-SFHVURJKSA-N

SMILES

C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5

Synonyms

5-(6-(1-azabicyclo(2,2,2)oct-3-yloxy)pyridazin-3-yl)-1H-indole
ABT 107
ABT-107
ABT107

Canonical SMILES

C1CN2CCC1C(C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC3=NN=C(C=C3)C4=CC5=C(C=C4)NC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.